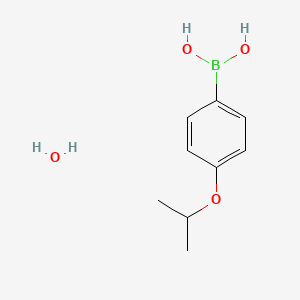

4-Isopropoxyphenylboronic acid, hydrate

Description

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids are organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. Their emergence as key players in modern organic chemistry stems from their unique combination of stability, reactivity, and functional group tolerance. cas.orgresearchgate.net One of the most significant applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. zendesk.com First reported in 1979, this reaction has become a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules such as polyolefins, styrenes, and substituted biphenyls. zendesk.com The mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts make the Suzuki-Miyaura coupling a preferred method in both academic and industrial settings, including the pharmaceutical sector. researchgate.net

Beyond their role as coupling partners, arylboronic acids themselves can act as catalysts. cas.org They have been shown to catalyze a variety of organic transformations, including dehydrative reactions to form C-C and C-O bonds. cas.org This catalytic activity expands their utility and avoids the need for harsh or strong acid catalysts in certain synthetic procedures. cas.org

Furthermore, the unique electronic and structural properties of arylboronic acids have led to their use in materials science and medicinal chemistry. They are employed as building blocks for self-healing polymers, stimuli-responsive hydrogels, and sensors. In medicinal chemistry, the boronic acid functional group is a key feature in several FDA-approved drugs and is a valuable pharmacophore in the design of enzyme inhibitors and therapeutic agents. cas.org

Strategic Importance of 4-Isopropoxyphenylboronic Acid, Hydrate (B1144303) as a Chemical Building Block

4-Isopropoxyphenylboronic acid, hydrate is a specific example of an arylboronic acid that serves as a specialized building block in organic synthesis. Its strategic importance lies in the functionality of its aromatic ring. The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group, which influences the electronic properties of the phenyl ring and can affect the reactivity of the boronic acid in cross-coupling reactions. The presence of this substituent allows for the introduction of the 4-isopropoxyphenyl moiety into a target molecule, a common structural motif in pharmaceuticals and advanced materials.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its primary utility is as a reagent in Suzuki-Miyaura cross-coupling reactions. In this context, it can be coupled with a variety of aryl or vinyl halides or triflates to construct more complex molecular architectures. zendesk.com The isopropoxy group can also serve as a handle for further chemical modification or influence the physical properties, such as solubility and crystallinity, of the final product.

The general reactivity of arylboronic acids suggests that this compound is a valuable tool for chemists seeking to synthesize molecules containing the 4-isopropoxy-substituted biphenyl (B1667301) core or related structures. Its commercial availability as a hydrated solid indicates a degree of stability that is advantageous for a laboratory reagent.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃BO₃ (for the anhydrous form) |

| Molecular Weight | 180.01 g/mol (for the anhydrous form) |

| CAS Number | 216558-71-9 |

| Appearance | White to off-white solid |

| Primary Application | Reagent in Suzuki-Miyaura cross-coupling |

Structure

2D Structure

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-64-2 | |

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropoxyphenylboronic Acid, Hydrate and Its Analogs

Established Synthetic Routes to Arylboronic Acids Relevant to the 4-Isopropoxyphenyl Moiety

Three primary strategies dominate the synthesis of arylboronic acids: the trapping of arylmetal intermediates, transition metal-catalyzed cross-coupling, and direct C-H functionalization.

A classic and widely practiced method for creating a carbon-boron bond involves the reaction of an organometallic species with a boron electrophile. mnstate.eduorganic-chemistry.org This two-step process typically begins with the formation of an aryl-Grignard reagent or an aryllithium species from a corresponding aryl halide (e.g., 4-isopropoxybromobenzene). mnstate.eduleah4sci.comlibretexts.org The resulting highly nucleophilic arylmetal intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, which acts as the boron source. mnstate.edu Subsequent acidic aqueous workup hydrolyzes the intermediate boronate ester to yield the final arylboronic acid. youtube.com The use of anhydrous conditions is critical until the final hydrolysis step to prevent the premature quenching of the reactive organometallic intermediate. mnstate.eduleah4sci.com

The Miyaura borylation reaction represents a powerful and versatile transition metal-catalyzed approach to arylboronic esters. alfa-chemistry.comwikipedia.orgresearchgate.net This method involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comwikipedia.orgorganic-chemistry.org A key advantage of the Miyaura borylation is its exceptional tolerance for a wide array of functional groups on the aromatic ring, which circumvents the limitations of the more reactive Grignard or organolithium reagents. alfa-chemistry.com The reaction is typically catalyzed by palladium complexes like PdCl₂(dppf) or Pd(PPh₃)₄ with a base such as potassium acetate (B1210297) (KOAc). alfa-chemistry.comresearchgate.net The initial product is a boronate ester (e.g., a pinacol (B44631) ester), which is stable and can be easily purified before being hydrolyzed to the boronic acid if required. organic-chemistry.org

More recent advancements have led to methods that form arylboronic acids by directly functionalizing an aromatic C-H bond, offering a more atom-economical route. These reactions are typically catalyzed by transition metals, with iridium-based catalysts being particularly prominent. This approach avoids the need to pre-functionalize the aromatic ring with a halide. The regioselectivity of C-H borylation is often governed by steric factors, leading to borylation at the least hindered position. However, directing groups on the aromatic substrate can also be used to achieve high selectivity for specific positions, such as the ortho position.

Interactive Table 1: Comparison of General Synthetic Routes for Arylboronic Acids

| Method | Starting Material | Key Reagents | Catalyst | Key Advantages |

| Arylmetal Trapping | Aryl Halide | Mg or n-BuLi, Trialkyl Borate | None | Well-established, high yields |

| Miyaura Borylation | Aryl Halide/Triflate | Diboron Reagent (e.g., B₂pin₂) | Palladium Complex | Excellent functional group tolerance |

| Direct C-H Borylation | Arene | Diboron Reagent | Iridium or Rhodium Complex | High atom economy, no pre-functionalization |

Specific Synthesis of 4-Isopropoxyphenylboronic Acid, Hydrate (B1144303)

The preparation of 4-isopropoxyphenylboronic acid typically proceeds from 4-isopropoxybromobenzene via the Grignard method. The synthesis involves the careful formation of the Grignard reagent, followed by electrophilic trapping and hydrolysis. The hydrate form is obtained upon workup and isolation in the presence of water.

A representative synthesis is as follows:

Magnesium turnings are activated in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org

A solution of 4-isopropoxybromobenzene in the anhydrous solvent is added slowly to initiate the formation of the Grignard reagent, 4-isopropoxyphenylmagnesium bromide. libretexts.org

The resulting solution is cooled, and triisopropyl borate is added dropwise, maintaining a low temperature.

After the addition is complete, the reaction is warmed to room temperature and then quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl).

The product, 4-isopropoxyphenylboronic acid, is then isolated through extraction and crystallization, typically as the stable hydrate.

Interactive Table 2: Reaction Parameters for the Synthesis of 4-Isopropoxyphenylboronic Acid

| Step | Reagent/Material | Conditions | Purpose |

| 1. Grignard Formation | 4-Isopropoxybromobenzene, Mg, THF | Anhydrous, reflux | Generate arylmetal intermediate |

| 2. Borylation | Triisopropyl borate | -78 °C to Room Temp. | Introduce boron moiety |

| 3. Hydrolysis | Aqueous HCl | 0 °C to Room Temp. | Form the boronic acid |

| 4. Isolation | Extraction, Crystallization | N/A | Purify the final product |

Preparation of Functionalized 4-Isopropoxyphenylboronic Acid Derivatives

The synthesis of substituted derivatives of 4-isopropoxyphenylboronic acid can be achieved by either starting with a pre-functionalized aromatic ring or by direct functionalization of the parent boronic acid.

Halogenated derivatives are important for modifying the electronic and steric properties of the molecule for subsequent coupling reactions. A common strategy is the direct electrophilic halogenation of 4-isopropoxyphenylboronic acid. wikipedia.org The isopropoxy group is an activating, ortho, para-directing group. Since the para position is occupied by the boronic acid moiety, halogenation occurs selectively at the ortho position (C3).

For example, the bromination to produce 3-bromo-4-isopropoxyphenylboronic acid can be accomplished using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile. The electron-donating nature of the isopropoxy group facilitates the electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comyoutube.com

Interactive Table 3: Synthesis of 3-Bromo-4-isopropoxyphenylboronic Acid

| Starting Material | Reagent | Product | Reaction Type |

| 4-Isopropoxyphenylboronic acid | N-Bromosuccinimide (NBS) | 3-Bromo-4-isopropoxyphenylboronic acid | Electrophilic Aromatic Substitution |

Synthesis of Formyl-Substituted Isopropoxyphenylboronic Acids

One plausible approach involves the Rieche formylation of 4-isopropoxyphenylboronic acid. Research on the formylation of methoxyphenyl boronic acids has shown that electron-rich arylboronic acids can undergo regioselective formylation using dichloromethyl methyl ether in the presence of a Lewis acid like ferric chloride (FeCl₃) under mild conditions. uniroma1.itresearchgate.net For instance, the formylation of 3-methoxyphenylboronic acid has been shown to yield the corresponding formylated boronic acid. uniroma1.it Adapting this method to 4-isopropoxyphenylboronic acid would likely lead to a mixture of formylated products, with the regioselectivity influenced by the directing effects of the isopropoxy and boronic acid groups.

Alternatively, a multi-step synthesis starting from a suitably substituted haloarene is a common and effective strategy. For the synthesis of 3-formyl-4-isopropoxyphenylboronic acid , a potential route would begin with the formylation of 4-isopropoxybromobenzene. The resulting 5-bromo-2-isopropoxybenzaldehyde (B162266) could then be subjected to a halogen-metal exchange followed by borylation. This is analogous to the synthesis of 3-formyl-4-methoxyphenylboronic acid, which has been prepared from the corresponding bromo-aldehyde via a Grignard reaction with a trialkyl borate, followed by acidic workup, yielding the desired product in high purity. google.com

For the synthesis of 2-formyl-4-isopropoxyphenylboronic acid , a similar strategy starting from 2-bromo-5-isopropoxybenzaldehyde (B112025) could be employed. The conversion of the bromo-aldehyde to the boronic acid would again proceed via an organometallic intermediate (either a Grignard or organolithium reagent) followed by reaction with a boron electrophile.

The table below outlines a proposed synthetic route for 3-formyl-4-isopropoxyphenylboronic acid based on analogous reactions.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 4-Isopropoxybromobenzene | 1. Dichloromethyl methyl ether, TiCl₄2. Halogen-metal exchange (e.g., n-BuLi or Mg)3. Trialkyl borate (e.g., B(OiPr)₃)4. Acidic workup (e.g., HCl) | 3-Formyl-4-isopropoxyphenylboronic acid | Not reported | Analogous to google.com |

It is important to note that the formyl group is sensitive to organometallic reagents. Therefore, protection of the aldehyde, for example as an acetal (B89532), is often necessary before the borylation step. wikipedia.org The acetal can then be deprotected under acidic conditions during the workup to yield the final formyl-substituted arylboronic acid. wikipedia.org

Synthetic Routes to Other Substituted Analogues

The synthesis of other substituted analogues of 4-isopropoxyphenylboronic acid generally follows established methods for the preparation of arylboronic acids. The two primary methods are the reaction of an organometallic reagent (Grignard or organolithium) with a borate ester, and the palladium-catalyzed cross-coupling of a haloarene with a diboron reagent.

The synthesis of 4-isopropoxyphenylboronic acid itself typically starts from 1-bromo-4-isopropoxybenzene. This starting material can be converted to the corresponding Grignard reagent by reaction with magnesium turnings. The subsequent reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, affords 4-isopropoxyphenylboronic acid. google.comgoogle.com Alternatively, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate ester, can also be employed. nih.gov

The table below summarizes the general synthesis of 4-isopropoxyphenylboronic acid.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Bromo-4-isopropoxybenzene | 1. Mg, THF (Grignard formation)2. B(OR)₃ (e.g., B(OMe)₃)3. Aqueous acid workup | 4-Isopropoxyphenylboronic acid | Not reported | General method google.comgoogle.com |

| 1-Bromo-4-isopropoxybenzene | 1. n-BuLi, THF, -78 °C (Lithiation)2. B(OR)₃ (e.g., B(OiPr)₃)3. Aqueous acid workup | 4-Isopropoxyphenylboronic acid | Not reported | General method nih.gov |

For the synthesis of other substituted analogues, such as those with additional alkyl, nitro, or cyano groups, the corresponding substituted bromo- or iodoarenes would serve as the starting materials. The choice of the borylation method would depend on the nature of the other substituents on the aromatic ring, as some functional groups may not be compatible with the highly reactive organometallic intermediates. In such cases, palladium-catalyzed borylation reactions offer a milder alternative.

Applications of 4 Isopropoxyphenylboronic Acid, Hydrate in Transition Metal Catalyzed Cross Coupling Reactions

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. 4-Isopropoxyphenylboronic acid, hydrate (B1144303) serves as an effective coupling partner in these reactions, contributing the 4-isopropoxyphenyl moiety to the final product.

Mechanistic Elucidation: Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of the Suzuki-Miyaura reaction involving 4-isopropoxyphenylboronic acid, hydrate proceeds through a well-established sequence of three fundamental steps:

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species, [Ar-Pd(II)-X]. The reactivity of the organic halide generally follows the order I > Br > Cl.

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. For 4-isopropoxyphenylboronic acid, this process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, [Ar-B(OR)3]-. This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], where Ar' is the 4-isopropoxyphenyl group.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (Ar and the 4-isopropoxyphenyl moiety) couple to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. This step typically proceeds with retention of stereochemistry if the organic groups have defined stereocenters adjacent to the palladium.

Influence of Catalyst Systems and Ligand Design on Reactivity and Selectivity

The success of a Suzuki-Miyaura coupling reaction using this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency of the oxidative addition and reductive elimination steps.

Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, and RuPhos), have proven to be particularly effective in promoting the coupling of arylboronic acids. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of less reactive aryl chlorides and bromides. The steric bulk of these ligands also promotes the reductive elimination step, leading to faster turnover rates.

For instance, in the synthesis of combretastatin analogues, a class of potent anticancer agents, 4-isopropoxyphenylboronic acid has been successfully coupled with various aryl and vinyl halides. In these syntheses, catalyst systems comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (B1210297) (Pd(OAc)2) in combination with a phosphine ligand are commonly employed. The choice of base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and the solvent system (e.g., toluene, dioxane, or aqueous mixtures) are also critical parameters that are optimized to achieve high yields and selectivity.

| Coupling Partner 1 | Coupling Partner 2 | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| (Z)-1-(4-iodophenyl)-2-(3,4,5-trimethoxyphenyl)ethene | 4-Isopropoxyphenylboronic acid | Pd(PPh3)4 | Triphenylphosphine | K2CO3 | Toluene/EtOH/H2O | 85 |

| Aryl Bromide | 4-Isopropoxyphenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | >90 |

| Heteroaryl Chloride | 4-Isopropoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | t-BuOH | 88 |

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Couplings

One of the significant advantages of the Suzuki-Miyaura reaction is its broad substrate scope and high tolerance for a wide variety of functional groups. When using this compound, this allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

4-Isopropoxyphenylboronic acid can be coupled with a diverse range of organic halides and triflates, including:

Aryl halides: Aryl iodides, bromides, and even less reactive chlorides can participate in the coupling. The electronic nature of the aryl halide can vary, with both electron-rich and electron-deficient systems being suitable substrates.

Heteroaryl halides: A wide array of heterocyclic halides, such as those containing pyridine, pyrimidine, indole, and thiophene cores, can be successfully coupled.

Vinyl halides: The coupling with vinyl halides proceeds with retention of the double bond stereochemistry, providing a route to substituted styrenes and other vinylarenes.

The reaction is compatible with numerous functional groups on both the boronic acid and the halide partner, such as esters, ketones, amides, nitriles, ethers, and even free hydroxyl and amino groups under appropriate conditions. The isopropoxy group on the boronic acid itself is stable under the typical reaction conditions.

Stereochemical Control and Regioselectivity in Biaryl Synthesis

In the synthesis of biaryl compounds, regioselectivity becomes a key consideration when the coupling partners have multiple potential reaction sites. In the case of 4-isopropoxyphenylboronic acid, the boronic acid group directs the coupling to the para-position of the isopropoxy group, ensuring a single regioisomeric product.

When coupling with a di- or poly-halogenated arene or heterocycle, regioselectivity can often be controlled by exploiting the differential reactivity of the halogen atoms (I > Br > Cl). For instance, a bromo-chloro-substituted arene can often be selectively coupled at the more reactive bromo position by careful choice of catalyst and reaction conditions.

Stereochemical control is primarily relevant when coupling with substrates containing stereocenters. The Suzuki-Miyaura reaction is known to proceed with retention of configuration at sp2-hybridized carbon centers, such as in the coupling of chiral vinyl halides. In the synthesis of atropisomeric biaryls, where axial chirality arises from restricted rotation around the newly formed C-C bond, the design of chiral ligands can sometimes be used to induce enantioselectivity. However, for a simple achiral partner like 4-isopropoxyphenylboronic acid, the stereochemical outcome is determined by the other coupling partner and the reaction conditions.

Chan-Lam Type Cross-Coupling Reactions for C-N and C-O Bond Formation

The Chan-Lam cross-coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction typically involves the coupling of an organoboron reagent, such as 4-isopropoxyphenylboronic acid, with an amine or an alcohol. A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, sometimes even at room temperature and open to the air.

In a typical Chan-Lam reaction for C-N bond formation , 4-isopropoxyphenylboronic acid is reacted with a primary or secondary amine or an N-H containing heterocycle in the presence of a copper(II) salt, such as copper(II) acetate (Cu(OAc)2), and a base, often a tertiary amine like pyridine. The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the N-arylated product.

For C-O bond formation , 4-isopropoxyphenylboronic acid is coupled with a phenol or an alcohol under similar copper-catalyzed conditions. This provides a direct route to diaryl ethers or aryl alkyl ethers.

While specific examples detailing the use of this compound in Chan-Lam couplings are not as extensively documented in readily available literature as for the Suzuki-Miyaura reaction, its behavior is expected to be that of a typical electron-rich arylboronic acid. The electron-donating isopropoxy group should facilitate the transmetalation step to the copper center.

| Bond Formed | Heteroatom Source | Copper Source | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| C-N | Amine, Amide, Imidazole | Cu(OAc)2 | Pyridine, Et3N | CH2Cl2, Toluene | Room Temperature, Air |

| C-O | Phenol, Alcohol | Cu(OAc)2 | Pyridine | CH2Cl2 | Room Temperature, Air |

Palladium-Catalyzed Direct Arylation Reactions

Palladium-catalyzed direct arylation is an increasingly important synthetic strategy that involves the formation of a C-C bond between an arylboronic acid and a C-H bond of another aromatic or heteroaromatic compound. This approach is highly atom-economical as it avoids the pre-functionalization of the C-H coupling partner with a halide or triflate.

In this reaction, 4-isopropoxyphenylboronic acid can serve as the arylating agent. The reaction is typically catalyzed by a palladium(II) salt, such as Pd(OAc)2, and often requires an oxidant to regenerate the active catalyst. The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a ligand or a base.

The regioselectivity of direct arylation can be influenced by the electronic and steric properties of the substrate containing the C-H bond, as well as by the presence of directing groups. While the application of 4-isopropoxyphenylboronic acid in this specific type of reaction is an area of ongoing research, its electronic properties would make it a suitable coupling partner for the arylation of various electron-rich and electron-deficient (hetero)arenes. The development of robust and selective catalyst systems is key to expanding the scope and utility of this methodology.

Rhodium-Catalyzed Conjugate Additions

Rhodium-catalyzed conjugate addition, or 1,4-addition, of arylboronic acids to α,β-unsaturated carbonyl compounds and other Michael acceptors is a powerful method for the formation of carbon-carbon bonds. This reaction allows for the introduction of the 4-isopropoxyphenyl moiety at the β-position of a carbonyl group or its equivalent, leading to the synthesis of a wide range of functionalized molecules. The reaction is often rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched products that are valuable in medicinal chemistry and materials science.

The general mechanism of the rhodium-catalyzed conjugate addition involves the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. This is followed by the insertion of the Michael acceptor into the aryl-rhodium bond and subsequent protonolysis or hydrolysis to release the product and regenerate the rhodium catalyst.

Detailed research has demonstrated the successful application of arylboronic acids, including those with electron-donating substituents similar to the isopropoxy group, in rhodium-catalyzed conjugate additions to various Michael acceptors such as α,β-unsaturated ketones, esters, and nitroalkenes. For instance, the asymmetric addition of arylboronic acids to nitroalkenes has been shown to proceed with high yields and excellent enantioselectivities in the presence of a chiral rhodium-diene complex. nih.govrsc.org

| Arylboronic Acid | Michael Acceptor | Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | (E)-Nitrostyrene | [Rh(cod)Cl]₂ | (S)-BINAP | Dioxane/H₂O | 95 | 98 |

| 4-Methoxyphenylboronic acid | 2-Cyclohexen-1-one | Rh(acac)(CO)₂ | (R)-BINAP | Dioxane/H₂O | 98 | 99 |

| Phenylboronic acid | N-Benzylcrotonamide | Rh(acac)(C₂H₄)₂ | (S)-BINAP | Dioxane | 85 | 93 |

Copper-Mediated Fluoroalkylation of Arylboronic Acids

The introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, into organic molecules can significantly alter their physical, chemical, and biological properties. Copper-mediated fluoroalkylation of arylboronic acids has emerged as a mild and efficient method for the synthesis of fluoroalkylated arenes. This compound can be effectively utilized in these reactions to produce 1-isopropoxy-4-(fluoroalkyl)benzene derivatives.

Various protocols have been developed for the copper-mediated trifluoromethylation of arylboronic acids, often employing electrophilic trifluoromethylating reagents such as Togni's reagent. organic-chemistry.orgnih.gov These reactions typically proceed under mild conditions and exhibit a broad substrate scope, tolerating a variety of functional groups. organic-chemistry.org The general mechanism is believed to involve a transmetalation step between the arylboronic acid and a copper salt, followed by a reaction with the fluoroalkylating agent.

Furthermore, copper-mediated perfluoroalkylation of arylboronic acids with fluoroalkyl iodides provides a route to introduce longer perfluoroalkyl chains. nih.gov These reactions are often carried out in the presence of a copper catalyst and can proceed under aerobic conditions at room temperature. nih.gov

| Arylboronic Acid | Fluoroalkylating Reagent | Copper Source | Ligand/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Togni's Reagent | CuI | 1,10-Phenanthroline | Diglyme | 85 |

| 4-Methoxyphenylboronic acid | CF₃SO₂Na | CuCl | TBHP | MeOH/DCM/H₂O | 82 |

| Phenylboronic acid | C₄F₉I | Cu powder | None | DMF | 78 |

4 Isopropoxyphenylboronic Acid, Hydrate As a Catalyst and Reagent in Organic Transformations

Boronic Acid Catalysis for Dehydrative Condensation Reactions

Boronic acids have emerged as powerful organocatalysts for dehydrative condensation reactions, offering a green and atom-economical alternative to traditional methods that often require harsh conditions or stoichiometric activating agents. nih.govsigmaaldrich.comumanitoba.ca This catalytic activity stems from the ability of the boronic acid to reversibly form covalent intermediates with hydroxyl-containing functional groups, thereby activating them for subsequent reactions. nih.gov

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. umanitoba.ca Arylboronic acids, including 4-Isopropoxyphenylboronic acid, hydrate (B1144303), are effective catalysts for this transformation. The generally accepted mechanism involves the formation of a mixed anhydride (B1165640), an acyloxyboronate intermediate, through the condensation of the boronic acid with the carboxylic acid. sigmaaldrich.comnih.gov This intermediate is more electrophilic than the original carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. The removal of water, often accomplished using molecular sieves or azeotropic distillation, is crucial to drive the equilibrium toward product formation. nsf.gov

The catalytic activity of arylboronic acids in amidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, are often highly active due to their increased Lewis acidity, which enhances the formation and reactivity of the acyloxyboron intermediate. sigmaaldrich.com Conversely, electron-donating groups, like the isopropoxy group in 4-Isopropoxyphenylboronic acid, can modulate this activity. While this may result in lower reactivity compared to their electron-deficient counterparts, they are still effective catalysts, particularly under optimized conditions or in cooperative catalytic systems.

Table 1: Representative Boronic Acid Catalyzed Amide Synthesis

This table illustrates the general scope of boronic acid catalysis in amide formation. The specific performance of 4-Isopropoxyphenylboronic acid, hydrate, may vary.

| Carboxylic Acid | Amine | Catalyst System | Yield (%) |

| Phenylacetic acid | Benzylamine | 2-Iodophenylboronic acid / MS 4Å | High |

| 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | 3,5-Bis(trifluoromethyl)phenylboronic acid / Toluene (reflux) | High |

| Benzoic Acid | Aniline | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Good |

| N-Boc-glycine | Benzyl-amine | 2-(N,N-diisopropylaminomethyl)phenylboronic acid | High |

Cycloaddition Reactions Promoted by Boronic Acids

Boronic acid catalysis extends to the promotion of cycloaddition reactions, such as the Diels-Alder reaction, particularly with unsaturated carboxylic acids. nih.govsigmaaldrich.com The catalytic role of the boronic acid is to activate the dienophile, typically an α,β-unsaturated carboxylic acid, by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com This activation occurs through the formation of a covalent monoacyl hemiboronic ester intermediate. sigmaaldrich.com

This electrophilic activation makes the dienophile more reactive towards the diene, allowing the cycloaddition to proceed under milder conditions than the uncatalyzed thermal reaction. For example, the use of ortho-substituted arylboronic acids has been shown to effectively catalyze the [4+2] cycloaddition of 2-alkynoic acids with various dienes. sigmaaldrich.com Similarly, boronic acids can tether reactants, bringing them into proximity and facilitating intramolecular cycloadditions, as seen in certain [5+2] cycloaddition strategies. nih.gov

Activation of Hydroxy Functional Groups by Boronic Acids

A significant application of boronic acid catalysis is the direct activation of hydroxyl groups in alcohols, bypassing the need for their conversion into halides or sulfonates. nih.govnih.gov This activation is achieved through the reversible formation of a boronate ester. This process enhances the electrophilicity of the carbon atom attached to the oxygen, effectively making the hydroxyl group a better leaving group. nih.govnsf.gov

Electron-deficient arylboronic acids are particularly effective in this role due to their high Lewis acidity, which polarizes the C-O bond. nsf.gov The transiently formed boronate ester can facilitate the formation of a carbocation intermediate, which is then susceptible to attack by a wide range of nucleophiles. nih.gov This strategy has been successfully applied to Friedel-Crafts-type alkylations and the coupling of π-activated alcohols with various nucleophiles. nih.govnsf.gov Boronic acids can also be used as surrogates for a hydroxyl group itself, where activation by a fluoride (B91410) source allows the boronic acid to act as a hydroxide (B78521) donor in multicomponent reactions. cymitquimica.com

Cooperative Catalysis Involving Boronic Acids

The catalytic efficacy of arylboronic acids can be significantly enhanced through cooperative catalysis, where the boronic acid works in synergy with a second catalyst. A prominent example is the dehydrative condensation of carboxylic acids and amines, where an arylboronic acid is used in conjunction with a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO).

In this system, the arylboronic acid activates the carboxylic acid by forming the mixed anhydride intermediate. The DMAPO then attacks this activated intermediate to form a highly reactive N-acyloxypyridinium species, which is readily attacked by the amine. This dual activation strategy is much more effective than using either catalyst alone and has been shown to promote the amidation of challenging substrates, such as sterically hindered and conjugated carboxylic acids. wikipedia.org

Table 2: Cooperative Catalysis in Amide Condensation of 2-Phenylbutyric Acid with Benzylamine

This table demonstrates the synergistic effect of using a boronic acid with a co-catalyst. Data adapted from a study on cooperative catalysis. wikipedia.org

| Boronic Acid Catalyst (5 mol%) | Additive (5 mol%) | Conversion (%) |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | None | 0 |

| None | DMAPO | 0 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | DMAPO | 80 |

| Phenylboronic acid | DMAPO | 85 |

Boronic Acid-Mediated Enolate Formation and Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. lumenlearning.comorgsyn.org While direct catalysis of the aldol reaction by boronic acids is not their most common application, they play a crucial role in mediating the reaction through the formation of boron enolates.

Boron enolates can be generated through various methods, including the hydroboration of α,β-unsaturated carbonyl compounds or the gold-catalyzed addition of a boronic acid to an alkyne. These boron enolates are effective nucleophiles that can react with aldehydes or ketones. The boron atom can also act as a Lewis acid, coordinating to the electrophilic carbonyl group and organizing the transition state, which often proceeds through a six-membered chair-like structure (Zimmerman-Traxler model). This pre-coordination can lead to high levels of diastereoselectivity in the resulting β-hydroxy carbonyl product.

Applications of 4 Isopropoxyphenylboronic Acid, Hydrate in Medicinal Chemistry and Drug Discovery

Strategic Use in the Design and Synthesis of Boron-Containing Bioactive Molecules

The boronic acid functional group is a key pharmacophore in a number of approved drugs and clinical candidates. Its ability to form reversible covalent bonds with diols and the active site serine residues of proteases makes it a powerful tool in the design of targeted therapies. 4-Isopropoxyphenylboronic acid, hydrate (B1144303) serves as a valuable synthon for introducing the 4-isopropoxyphenylboron moiety into larger, more complex molecules. This is often achieved through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis and has been widely employed in the pharmaceutical industry. In this context, 4-Isopropoxyphenylboronic acid, hydrate can be coupled with a variety of aryl or heteroaryl halides to generate biaryl structures, which are common motifs in many drug molecules. For instance, this reaction has been utilized in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2) and Phosphoinositide 3-kinase (PI3K), both of which are important targets in inflammatory diseases and cancer.

Similarly, the Chan-Lam coupling, a copper-catalyzed reaction, provides a direct method for the formation of carbon-heteroatom bonds. This reaction allows for the coupling of this compound with amines, phenols, and other nucleophiles to create diverse molecular architectures. This methodology has been applied to the synthesis of N-aryl and O-aryl compounds, which are prevalent in many biologically active molecules.

The strategic incorporation of the 4-isopropoxyphenylboron group can influence the biological activity and pharmacokinetic properties of the resulting molecule. The isopropoxy group, in particular, can modulate lipophilicity, metabolic stability, and target engagement, as will be discussed in a later section.

Intermediacy in the Synthesis of Pharmaceutical Compounds

Beyond its direct incorporation into the final drug structure, this compound often serves as a crucial intermediate in multi-step synthetic sequences leading to a variety of pharmaceutical compounds. Its reactivity and stability make it an ideal building block for constructing complex molecular scaffolds.

Synthetic Pathways to Cyclooxygenase Inhibitors

While specific examples detailing the direct use of this compound in the synthesis of marketed cyclooxygenase (COX) inhibitors are not extensively documented in publicly available literature, its potential application can be inferred from established synthetic strategies for this class of drugs. Many selective COX-2 inhibitors, such as celecoxib and its analogues, feature a diarylheterocycle core structure. The synthesis of such structures often relies on the formation of carbon-carbon bonds between aromatic rings.

The Suzuki-Miyaura coupling is a common method for constructing the biaryl framework of COX-2 inhibitors. In a hypothetical synthetic route, this compound could be coupled with a suitably functionalized heterocyclic halide to generate a key intermediate. The isopropoxy group could serve to occupy a hydrophobic pocket within the COX-2 enzyme active site, potentially enhancing potency and selectivity.

| Reaction Type | Reactants | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | This compound + Halogenated Pyrazole | Diaryl-pyrazole | Intermediate for Celecoxib analogues |

| Suzuki-Miyaura Coupling | This compound + Halogenated Isoxazole | Diaryl-isoxazole | Intermediate for Valdecoxib analogues |

Utilization in the Synthesis of Antiviral Agents

The application of this compound as an intermediate has been reported in the synthesis of potent antiviral agents, particularly in the development of macrocyclic inhibitors of the hepatitis C virus (HCV) NS3/4A protease. This serine protease is essential for viral replication, making it a prime target for antiviral therapy.

| Target | Inhibitor Class | Role of this compound | Key Reaction |

| HCV NS3/4A Protease | Macrocyclic Inhibitors | Introduction of the 4-isopropoxyphenyl group into the macrocycle | Suzuki-Miyaura Coupling |

Contribution to the Synthesis of Other Therapeutically Relevant Molecules

The versatility of this compound extends to the synthesis of a broader range of therapeutically relevant molecules, including modulators of G-protein coupled receptors (GPCRs) and kinase inhibitors.

Lysophosphatidic Acid Receptor 1 (LPA1) Antagonists: this compound has been employed as a key building block in the synthesis of antagonists for the LPA1 receptor, a GPCR implicated in fibrotic diseases. In these syntheses, the Suzuki-Miyaura coupling is again the reaction of choice to connect the 4-isopropoxyphenyl group to a core scaffold, leading to potent and selective antagonists.

Kinase Inhibitors: The modular nature of kinase inhibitor synthesis often involves the coupling of different aromatic and heteroaromatic fragments. This compound serves as a readily available source of the 4-isopropoxyphenyl group for the construction of inhibitors targeting various kinases, such as RIPK2 and PI3K. The isopropoxy group can influence the inhibitor's binding affinity and selectivity by interacting with specific residues in the kinase active site.

| Therapeutic Target | Molecule Class | Synthetic Utility of this compound |

| LPA1 Receptor | GPCR Antagonists | Key building block for introducing the 4-isopropoxyphenyl moiety |

| RIPK2 | Kinase Inhibitors | Reactant in Suzuki coupling to form the inhibitor scaffold |

| PI3K | Kinase Inhibitors | Reactant in Suzuki coupling to construct the inhibitor core |

Modulation of Molecular Selectivity and Physicochemical Profiles of Drug Leads

The choice of substituents on a drug candidate is a critical aspect of the optimization process, profoundly impacting its biological activity, selectivity, and pharmacokinetic properties. The 4-isopropoxy group on the phenylboronic acid scaffold can significantly influence these parameters.

Molecular Selectivity and Target Binding: The steric bulk and electronic properties of the isopropoxy group can play a crucial role in determining the selectivity of a drug candidate for its intended target over off-targets. The branched nature of the isopropyl group can introduce specific steric constraints that favor binding to a particular protein conformation or active site. For instance, in the context of kinase inhibitors, the isopropoxy group might occupy a specific hydrophobic pocket, leading to enhanced affinity and selectivity for the target kinase.

The electronic effect of the isopropoxy group, being an electron-donating group through resonance, can also influence the electronic properties of the aromatic ring and the boronic acid moiety, which may in turn affect target interactions.

| Property | Influence of the 4-Isopropoxy Group | Impact on Drug Discovery |

| Lipophilicity | Moderate increase | Affects solubility, permeability, and ADME properties |

| Steric Profile | Introduces bulk and specific shape | Can enhance binding affinity and selectivity by fitting into hydrophobic pockets |

| Electronic Effects | Electron-donating | Can modulate the reactivity and binding interactions of the molecule |

This compound is a valuable and versatile tool in the arsenal of medicinal chemists. Its utility spans from the strategic design of novel boron-containing bioactive molecules to its role as a key intermediate in the synthesis of a diverse array of pharmaceutical compounds, including potential cyclooxygenase inhibitors, antiviral agents, and modulators of other important therapeutic targets. Furthermore, the inherent properties of the 4-isopropoxy group provide a means to fine-tune the molecular selectivity and physicochemical profiles of drug leads, thereby contributing to the optimization of their therapeutic potential. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-defined building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery and development.

Applications of 4 Isopropoxyphenylboronic Acid, Hydrate in Materials Science

Integration into Polymer Synthesis Methodologies

The primary method for integrating 4-isopropoxyphenylboronic acid into polymer chains is through palladium-catalyzed cross-coupling reactions. In these syntheses, the compound acts as a monomer, reacting with aryl halides to form new carbon-carbon bonds, which constitute the backbone of the resulting polymer. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the creation of conjugated polymers with tailored electronic and photophysical properties. tcichemicals.com

The process involves reacting the boronic acid with a di- or poly-halogenated aromatic compound in the presence of a palladium catalyst and a base. The isopropoxy group on the boronic acid monomer enhances the solubility of both the monomer and the resulting polymer in organic solvents, which is a critical factor for solution-based processing and fabrication of thin films.

A representative Suzuki coupling reaction, illustrating the conditions under which 4-isopropoxyphenylboronic acid is used to form a C-C bond, is detailed below. While this specific example leads to a discrete molecule, the same methodology is extended to polymerization by using monomers with multiple reactive sites. bham.ac.uk

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Boronic Acid | 4-Isopropoxyphenylboronic acid | bham.ac.uk |

| Coupling Partner | Aryl or Alkyl Halide | bham.ac.uk |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | bham.ac.uk |

| Base | Potassium carbonate (K₂CO₃) | bham.ac.uk |

| Solvent System | DME/H₂O (5:1 mixture) | bham.ac.uk |

| Temperature | 90 °C | bham.ac.uk |

| Atmosphere | Nitrogen (N₂) | bham.ac.uk |

Role in the Development of Advanced Nanomaterials

Specific research detailing the use of 4-isopropoxyphenylboronic acid, hydrate (B1144303) for the development of advanced nanomaterials is not extensively available in the reviewed public domain literature. While phenylboronic acids, in general, are used to functionalize nanoparticles for applications such as sensing and drug delivery, concrete examples employing the 4-isopropoxy variant could not be identified for this article.

Fabrication of Functionalized Organic Materials

4-Isopropoxyphenylboronic acid is a crucial intermediate in the synthesis of functional organic materials, particularly for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and as components of liquid crystals. tcichemicals.com Its utility stems from its role as a building block in Suzuki-Miyaura coupling reactions, which are instrumental in constructing the complex, conjugated molecular architectures that define these materials.

In this context, the boronic acid functional group acts as a chemical handle to precisely link different aromatic units together. The isopropoxy group, on the other hand, influences the final properties of the material by:

Improving Solubility: It increases the solubility of the complex aromatic molecules in common organic solvents, simplifying purification and processing steps like spin-coating for device fabrication.

Modifying Molecular Packing: The steric bulk of the isopropoxy group can influence how molecules arrange themselves in the solid state, which directly impacts the electronic properties and performance of devices. tcichemicals.com

Tuning Electronic Properties: As an electron-donating group, the isopropoxy substituent can alter the energy levels (HOMO/LUMO) of the conjugated system, affecting the color of light emission in OLEDs or the phase behavior in liquid crystals.

Chemical suppliers explicitly market 4-isopropoxyphenylboronic acid for these applications, underscoring its established role in the production of intermediates for high-performance display and electronic materials. tcichemicals.com

Advanced Research Directions and Emerging Methodologies

Green Chemistry Principles in the Synthesis and Application of 4-Isopropoxyphenylboronic Acid, Hydrate (B1144303)

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. In the context of 4-Isopropoxyphenylboronic acid, hydrate, research is increasingly focused on developing more sustainable synthetic routes and applications. A notable advancement is the use of renewable resources and energy sources in catalytic processes. For instance, the Suzuki-Miyaura coupling reaction, a cornerstone of boronic acid chemistry, has been successfully performed using a palladium catalyst supported on animal bone meal (ABM-Pd^0^) tandfonline.com. This "green" catalyst, combined with the use of water as a solvent and sunlight as a natural energy source, offers a significantly more environmentally benign alternative to traditional methods that often rely on toxic solvents and energy-intensive conditions tandfonline.com. Such methodologies dramatically reduce reaction times and provide excellent product yields, aligning with the core tenets of green chemistry tandfonline.com.

Implementation in Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. The industrial production of related arylboronic acids, such as 4-fluoro-2-isopropoxyphenylboronic acid, already employs continuous flow reactors to optimize reaction conditions and enhance productivity . This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity.

In the context of reactions involving 4-Isopropoxyphenylboronic acid, continuous flow systems can also be instrumental in minimizing side reactions. For example, in Sonogashira couplings, the undesirable copper-catalyzed oxidative homocoupling of acetylenes can be mitigated by passing a continuous flow of argon through the reaction mixture to exclude oxygen mdpi.com. This level of control is more readily achieved in a flow system compared to traditional batch processing. The adoption of continuous flow technology for the synthesis and subsequent reactions of this compound, is a key step towards more robust and scalable manufacturing processes.

Solid-Phase Synthesis Approaches Utilizing Boronic Acid Moieties

Solid-phase synthesis has revolutionized the generation of large libraries of compounds for drug discovery and materials science. Boronic acids, including 4-Isopropoxyphenylboronic acid, can be immobilized on solid supports, enabling their use in high-throughput synthesis and purification. This approach simplifies the purification process as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. The immobilized boronic acid can then be cleaved from the support in a final step. This methodology is particularly valuable for the synthesis of complex molecules and for the rapid exploration of chemical space.

Computational Chemistry and Advanced Mechanistic Studies of Boronic Acid Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the optimization of reaction conditions and the design of more efficient catalysts. For the Suzuki-Miyaura cross-coupling reaction, a key transformation for 4-Isopropoxyphenylboronic acid, computational studies have been employed to elucidate the intricate details of the catalytic cycle lakeheadu.ca. These studies investigate the roles of the base, solvent, and ligands in the transmetalation step, which is often the rate-determining step of the reaction lakeheadu.ca. A deeper understanding of these mechanistic pathways enables the rational design of improved catalytic systems for the synthesis of biaryl compounds derived from 4-Isopropoxyphenylboronic acid.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

The sensitive and selective detection of boronic acids is crucial for reaction monitoring and quality control. Several derivatization strategies have been developed to enhance the analytical detection of these compounds.

One effective method involves fluorogenic derivatization. Non-fluorescent arylboronic acids can be converted into highly fluorescent biphenyl (B1667301) derivatives through a Suzuki coupling reaction with a suitable aryl halide nii.ac.jpnih.gov. This allows for sensitive detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection nii.ac.jpnih.gov.

Another approach utilizes the reaction of boronic acids with alizarin to form fluorescent complexes. This method is applicable for both thin-layer chromatography (TLC) and HPLC with post-column derivatization mdpi.comresearchgate.net. The formation of a fluorescent ester between the boronic acid and alizarin enables highly sensitive and selective detection mdpi.com.

These derivatization techniques provide powerful tools for the analysis of this compound, and its reaction products.

Exploration of Novel Reaction Architectures and Catalytic Cycles

Beyond traditional cross-coupling reactions, researchers are exploring novel reaction architectures and catalytic cycles to expand the synthetic utility of boronic acids. Photoredox catalysis has emerged as a powerful strategy for radical reactions under mild conditions tandfonline.com. This approach utilizes visible light to initiate catalytic cycles, enabling transformations that are often challenging to achieve with conventional methods. The application of photoredox catalysis to reactions involving 4-Isopropoxyphenylboronic acid opens up new avenues for the synthesis of complex molecules researchgate.netresearchgate.net.

Q & A

Q. Q1. What are the recommended laboratory-scale synthesis methods for 4-isopropoxyphenylboronic acid, hydrate?

Methodological Answer: The synthesis typically involves a two-step process:

Grignard Reaction : React 4-isopropoxybromobenzene with magnesium in anhydrous THF to form the Grignard reagent.

Borylation : Treat the Grignard intermediate with trimethyl borate under inert conditions (N₂/Ar), followed by acidic hydrolysis to yield the boronic acid.

- Key Parameters :

Q. Q2. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling :

- Use nitrile gloves (tested against EN 374) and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of dust aerosols .

- Storage :

Q. Q3. What analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Advanced Research Questions

Q. Q4. What are the mechanistic implications of the isopropoxy substituent in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Q. Q5. How do pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

Q. Q6. What strategies can resolve contradictions in catalytic activity data when using this compound in cross-electrophile couplings?

Methodological Answer:

- Data Discrepancy Analysis :

- Purity Check : Verify boronic acid purity via HPLC; trace water or alcohols can deactivate catalysts .

- Ligand Screening : Test electron-rich ligands (e.g., XPhos) to stabilize Pd intermediates .

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar); DMF may enhance solubility but increase protodeboronation .

- Case Study : Reproduce reactions under inert conditions (glovebox) to isolate moisture/O₂ interference .

Q. Q7. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT Calculations :

- Molecular Dynamics :

- Software Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.